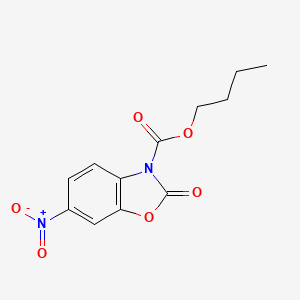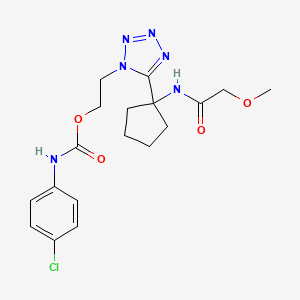![molecular formula C14H15N5O4S B11710611 N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is a complex organic compound that features both sulfonyl and hydrazide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE typically involves the reaction of 2-methylbenzenesulfonyl chloride with pyridine-2-carbohydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide group may yield azides, while reduction of the sulfonyl group may produce sulfides.
科学的研究の応用
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Its derivatives could be investigated for pharmaceutical applications, particularly as enzyme inhibitors or receptor modulators.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and hydrazide groups may play a crucial role in binding to these targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
2-Benzoylpyridine: Another compound with a pyridine ring, but with a benzoyl group instead of a sulfonyl group.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their wide range of applications in medicinal chemistry.
Uniqueness
N’1-(2-METHYLBENZENESULFONYL)-N’-(PYRIDIN-2-YL)ETHANEDIHYDRAZIDE is unique due to the presence of both sulfonyl and hydrazide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development.
特性
分子式 |
C14H15N5O4S |
|---|---|
分子量 |
349.37 g/mol |
IUPAC名 |
2-N'-(2-methylphenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C14H15N5O4S/c1-10-6-2-3-7-11(10)24(22,23)19-18-14(21)13(20)17-16-12-8-4-5-9-15-12/h2-9,19H,1H3,(H,15,16)(H,17,20)(H,18,21) |
InChIキー |
CLQFBMFANQZQAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NNC(=O)C(=O)NNC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)


![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)

![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)


